molecular formula C9H8IN3 B13750326 2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine CAS No. 1184917-36-9

2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine

Cat. No.: B13750326
CAS No.: 1184917-36-9
M. Wt: 285.08 g/mol
InChI Key: SRQZMQGQTNZXQM-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with an iodine atom at the 4-position and a methyl group at the 6-position of the pyridine ring

Preparation Methods

The synthesis of 2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodopyrazole and 6-methylpyridine.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the coupling reaction.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between 4-iodopyrazole and 6-methylpyridine, which is typically carried out under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used for these reactions.

    Reduction Reactions: Reduction of the compound can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form reduced derivatives.

Scientific Research Applications

2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine can be compared with other similar compounds, such as:

Properties

CAS No.

1184917-36-9

Molecular Formula

C9H8IN3

Molecular Weight

285.08 g/mol

IUPAC Name

2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine

InChI

InChI=1S/C9H8IN3/c1-6-3-2-4-8(12-6)9-7(10)5-11-13-9/h2-5H,1H3,(H,11,13)

InChI Key

SRQZMQGQTNZXQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)I

Origin of Product

United States

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